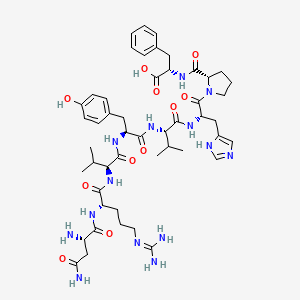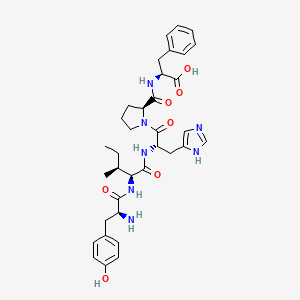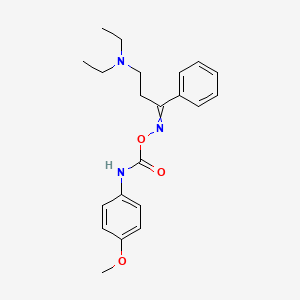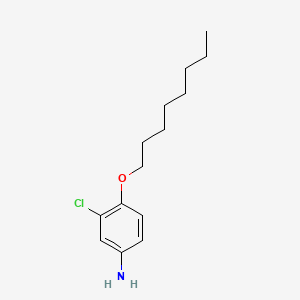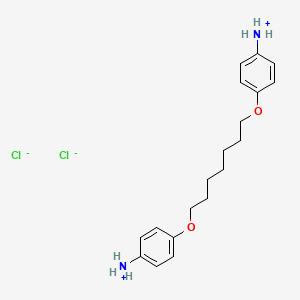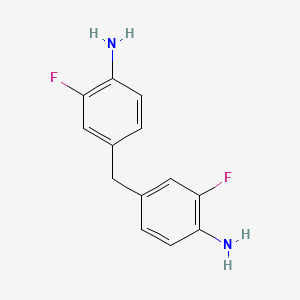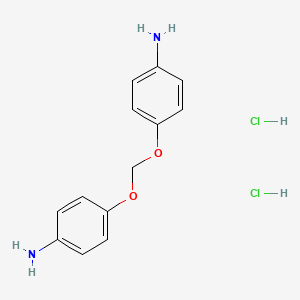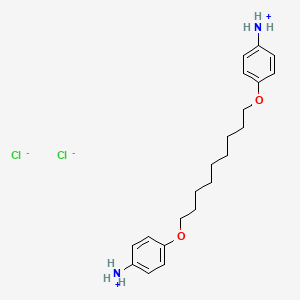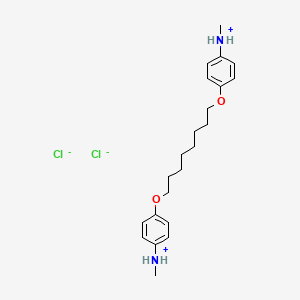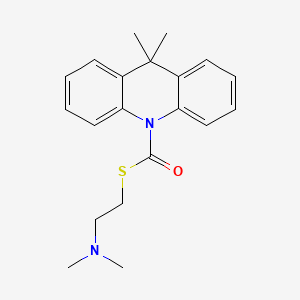
Botiacrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Botiacrine [INN] is a Drug / Therapeutic Agent.
Aplicaciones Científicas De Investigación
1. Neurological Therapeutic Applications
Botulinum toxin (BT) therapy is predominantly used in neurology for the treatment of muscle hyperactivity disorders, including conditions such as dystonia, spasticity, cerebral palsy, hemifacial spasms, and re-innervation synkinesias, as well as exocrine gland hyperactivity disorders. Its administration requires precision to maximize therapeutic effects and minimize adverse effects in adjacent tissues. Ultrasonography (US) is increasingly utilized to guide the procedure of BT application, significantly improving the therapeutic efficacy and reducing adverse effects compared to conventional placement methods (Walter & Dressler, 2014). Additionally, BT has been found effective in treating a variety of neurological movement disorders, such as dystonia, bruxism, tremors, tics, myoclonus, restless legs syndrome, tardive dyskinesia, and symptoms associated with Parkinson’s disease. The research also emphasizes its potential applications in neurodegenerative disorders, highlighting its safety and effectiveness when administered by experienced clinicians (Anandan & Jankovic, 2021).
2. Pain Management and Migraine Treatment
Botulinum toxin's role in pain management, particularly in neuropathic pain conditions, has gained prominence. It is recommended as a second-line treatment, potentially considered for first-line use in specific clinical scenarios. Recent clinical trials have examined the efficacy of botulinum toxin in various neuropathic pain conditions, including high-concentration capsaicin patch, lacosamide, and selective serotonin reuptake inhibitors, suggesting its potential in improving treatment guidelines for neuropathic pain (Dworkin et al., 2010). Furthermore, botulinum toxin type A (BoNT/A) has been clinically used for chronic migraine treatment, with mechanisms of action including modulation of neurotransmitter release, receptor expression changes, and opioidergic transmission enhancement, making it a viable alternative for patients unresponsive to other treatments (Do, Hvedstrup, & Schytz, 2018).
3. Ophthalmological Applications
The introduction of botulinum toxin in ophthalmology has expanded its applications to a broad range of visually related disorders. Its uses include the treatment of dystonic movement disorders, strabismus, nystagmus, migraine, lacrimal hypersecretion syndromes, eyelid retraction, spastic entropion, compressive optic neuropathy, and aesthetic applications around the eye area. Its mechanism, involving the blocking of acetylcholine release at the neuromuscular junction, results in the weakening of muscular contraction or inhibition of glandular secretion, which can be beneficial in various ophthalmological conditions (Dutton & Fowler, 2007).
Propiedades
Número CAS |
4774-53-2 |
|---|---|
Nombre del producto |
Botiacrine |
Fórmula molecular |
C20H24N2OS |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C20H24N2OS/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4/h5-12H,13-14H2,1-4H3 |
Clave InChI |
QXRUCDDVUMKOPI-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Botiacrine [INN] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



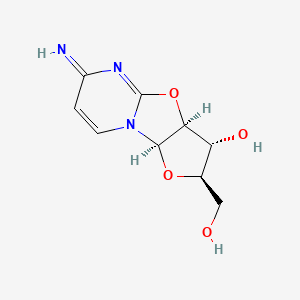
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)
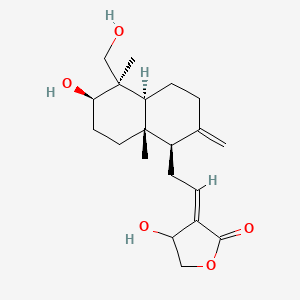
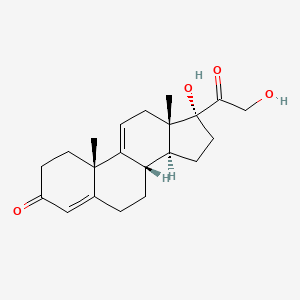
![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
